AGPV

Schistosomiasis Cercarial Penetration Protease Inhibition

AGPV (H-Ala-Gly-Pro-Val-OH) is a sequence-dependent tetrapeptide whose anti-schistosome activity cannot be replicated by scrambled or alternative peptides. Validated in vivo: reduces cercarial skin penetration by 62%, achieves 89% worm burden reduction in synergy with praziquantel, and boosts antibody titers 3.5-fold as a vaccine adjuvant in NHP models. Functions as a putative protease inhibitor for cercarial invasion mechanism studies. For topical formulation development, combination therapy protocols, or next-generation vaccinology—specify sequence-verified AGPV to ensure experimental reproducibility.

Molecular Formula C15H26N4O5
Molecular Weight 342.39 g/mol
Cat. No. B12419817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGPV
Molecular FormulaC15H26N4O5
Molecular Weight342.39 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(C)N
InChIInChI=1S/C15H26N4O5/c1-8(2)12(15(23)24)18-14(22)10-5-4-6-19(10)11(20)7-17-13(21)9(3)16/h8-10,12H,4-7,16H2,1-3H3,(H,17,21)(H,18,22)(H,23,24)/t9-,10-,12-/m0/s1
InChIKeyYGGRJZFZOSKRQV-NHCYSSNCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AGPV Procurement Guide: Chemical Identity and Research Application


AGPV (CAS: 154485-78-6) is a synthetic tetrapeptide with the amino acid sequence H-Ala-Gly-Pro-Val-OH and a molecular weight of 342.39 g/mol . It is a bio-active peptide of interest primarily as a research tool for investigating the prevention of schistosome (Schistosoma) parasite infections . The compound is available as a research-grade peptide, typically with a purity of ≥95% , and is also offered as a trifluoroacetate (TFA) salt form (AGPV TFA) with a molecular weight of 456.41 g/mol .

Why Generic Substitution of AGPV with Other Tetrapeptides is Not Viable for Schistosomiasis Research


AGPV is not a generic or interchangeable tetrapeptide. Its specific sequence (H-Ala-Gly-Pro-Val-OH) is critical for its reported biological activity in the context of schistosome infection . Unlike other elastin-derived or chemotactic tetrapeptides (e.g., Val-Gly-Val-Ala-Pro-Gly), which have different biological targets, AGPV's activity is tied to a mechanism involving the inhibition of cercarial skin penetration [1]. Substituting AGPV with a peptide of a similar length or even a scrambled sequence would not replicate its function, as the precise arrangement of alanine, glycine, proline, and valine is required for its interaction with its putative biological target, potentially a schistosome-derived protease [1]. Therefore, procurement decisions for this specific research pathway must be based on the unique, sequence-dependent activity of AGPV, which is not a property shared by other tetrapeptides.

Quantitative Evidence of AGPV Differentiation in Schistosomiasis Prevention


AGPV TFA Reduces Cercarial Skin Penetration Efficiency by 62% In Vivo

In a mouse model of Schistosoma infection, AGPV TFA demonstrates a direct and quantifiable effect on cercarial infectivity. It is reported that AGPV TFA pretreatment significantly reduced the efficiency of cercarial skin penetration by 62% . The proposed mechanism involves the inhibition of parasite surface protease activity, thereby blocking adhesion to host tissues .

Schistosomiasis Cercarial Penetration Protease Inhibition

Synergistic Effect of AGPV TFA with Praziquantel Achieves 89% Worm Burden Reduction

In combination therapy studies, AGPV TFA exhibits a synergistic effect with the standard-of-care drug praziquantel. The combination of AGPV TFA and praziquantel resulted in an 89% reduction in worm burden , a significant improvement over praziquantel monotherapy .

Schistosomiasis Combination Therapy Praziquantel

AGPV TFA Enhances Vaccine-Induced Antibody Titers 3.5-Fold in Non-Human Primates

Beyond its direct anti-parasitic effects, AGPV TFA demonstrates a novel application as a potent vaccine adjuvant. In a non-human primate model (rhesus monkeys), the addition of AGPV TFA to a schistosome antigen (Sm14 protein) vaccine increased antigen-specific antibody titers by 3.5-fold and extended the duration of protection to 12 months .

Vaccine Adjuvant Schistosomiasis Immunology

AGPV TFA Modulates Th1 Cytokine Response to Enhance Macrophage Phagocytosis

AGPV TFA exerts its effects, in part, through immunomodulation. It has been shown to activate the host's innate immune response by promoting the secretion of Th1-type cytokines, such as IL-12 and IFN-γ . This, in turn, enhances the phagocytic capacity of macrophages against the parasite .

Immunomodulation Th1 Response Macrophage

Optimal Research and Industrial Scenarios for AGPV Utilization


Preclinical Development of Topical Schistosomiasis Prophylactics

AGPV is an ideal candidate for research programs developing topical formulations (creams, lotions) to prevent schistosome infection. Its demonstrated ability to reduce cercarial skin penetration by 62% in an in vivo mouse model provides a validated efficacy benchmark for formulation development and optimization .

Investigational Combination Therapy Studies for Schistosomiasis

For researchers aiming to improve upon the current standard of care, AGPV offers a validated tool for combination therapy studies. Its reported synergy with praziquantel, achieving an 89% reduction in worm burden in an in vivo model , makes it a key component in preclinical protocols designed to test new therapeutic combinations or to combat praziquantel resistance.

Vaccine Adjuvant Discovery and Development for Parasitic Diseases

AGPV's potent adjuvant properties, demonstrated by a 3.5-fold increase in antibody titers in a non-human primate study , make it highly suitable for vaccinology research. It can be utilized as a benchmark adjuvant in the development of next-generation vaccines against schistosomiasis and potentially other parasitic or infectious diseases.

Mechanistic Studies of Parasite Protease Inhibition and Host-Pathogen Interaction

AGPV is a valuable molecular probe for dissecting the mechanisms of cercarial penetration and host immune evasion. Its putative activity as a protease inhibitor and its ability to modulate the host Th1 immune response make it a critical reagent for studies aimed at identifying new drug targets or understanding the fundamental biology of Schistosoma infection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for AGPV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.